molecular formula C15H21NO2 B116172 (R)-1-Boc-3-Phenyl-pyrrolidine CAS No. 145549-11-7

(R)-1-Boc-3-Phenyl-pyrrolidine

Cat. No. B116172
M. Wt: 247.33 g/mol
InChI Key: REGWJCQNMMXFBM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-Boc-3-Phenyl-pyrrolidine” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard that ensures accurate results .


Molecular Structure Analysis

The molecular formula of “®-1-Boc-3-Phenyl-pyrrolidine” is C15H21NO2 . Its average mass is 247.333 Da, and its monoisotopic mass is 247.157227 Da .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including those in derivatives like (R)-1-Boc-3-Phenyl-pyrrolidine, are essential structures in medicinal chemistry due to their ability to explore the pharmacophore space efficiently due to sp3-hybridization. This characteristic contributes to the stereochemistry of the molecule and increases three-dimensional coverage, enhancing the potential for discovering novel biologically active compounds. The versatility of the pyrrolidine scaffold is further emphasized by its role in the synthesis of compounds with target selectivity, including various bioactive molecules characterized by this ring and its derivatives such as pyrrolizines, pyrrolidine-2-one, and prolinol. The design of new pyrrolidine compounds is guided by synthetic strategies focusing on ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, highlighting the importance of stereochemistry in the biological profile of drug candidates (Li Petri et al., 2021).

Advances in Matrix Metalloproteinase Inhibitors

The pyrrolidine scaffold, as found in (R)-1-Boc-3-Phenyl-pyrrolidine, is crucial in developing inhibitors for matrix metalloproteinases (MMPs), enzymes implicated in various physiological and pathological processes. Pyrrolidine-based MMP inhibitors, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have shown low nanomolar activity against certain MMP subclasses. These findings underscore the potential of the pyrrolidine ring as a foundation for designing selective MMP inhibitors, pointing towards its significant role in creating therapeutic agents for neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).

Ionic Liquid-Modified Materials for Solid-Phase Extraction

While not directly related to (R)-1-Boc-3-Phenyl-pyrrolidine, research on ionic liquids and their incorporation into materials science, including solid-phase extraction, highlights the innovative directions in chemical analysis and separation technologies. These developments reflect the broader context in which pyrrolidine derivatives can be applied, demonstrating the ongoing exploration of new materials and methodologies in chemistry that could potentially intersect with the use of pyrrolidine-based compounds (Vidal et al., 2012).

Safety And Hazards

“®-1-Boc-3-Phenyl-pyrrolidine” is intended for research and development use only . It’s not recommended for medicinal, household, or other uses . Specific safety data and hazard information are not provided in the available resources.

properties

IUPAC Name

tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGWJCQNMMXFBM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439665
Record name (R)-1-Boc-3-Phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-3-Phenylpyrrolidine

CAS RN

145549-11-7
Record name (R)-1-Boc-3-Phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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